4-Bromo-bicyclohexyl

Liquid Crystal Synthesis Drug Design Physicochemical Property

Ensure structural fidelity for low-Δn liquid crystals. The 4-position Br handles Ni catalysis. Predictable properties from >95% purity. Choose for rigid aliphatic scaffolds that boost LogP and metabolic stability. Inquire for bulk orders and custom requirements.

Molecular Formula C12H21Br
Molecular Weight 245.204
CAS No. 860588-80-3
Cat. No. B2662632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-bicyclohexyl
CAS860588-80-3
Molecular FormulaC12H21Br
Molecular Weight245.204
Structural Identifiers
SMILESC1CCC(CC1)C2CCC(CC2)Br
InChIInChI=1S/C12H21Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-12H,1-9H2
InChIKeyZCCLWMDZBZXQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-bicyclohexyl (CAS 860588-80-3): A Specialized Building Block for Liquid Crystal and Advanced Material Synthesis


4-Bromo-bicyclohexyl (CAS 860588-80-3), with the molecular formula C12H21Br and a molecular weight of 245.20 g/mol, is a halogenated bicyclohexane derivative. Its structure consists of a bicyclohexyl core functionalized with a single bromine atom, placing it within a class of compounds valued for their rigid, aliphatic framework in the synthesis of liquid crystal monomers and other advanced materials . The presence of the bromine atom provides a key synthetic handle for further functionalization, making this compound a versatile intermediate. This product is commonly offered at a minimum purity specification of 95% by research chemical suppliers .

Why 4-Bromo-bicyclohexyl Cannot Be Replaced by Other Bromocycloalkanes or Bicyclohexyl Derivatives


Generic substitution of 4-Bromo-bicyclohexyl with other bromocycloalkanes or bicyclohexyl derivatives is not feasible without compromising specific performance or synthetic outcomes. The precise placement of the bromine atom on the bicyclohexyl core dictates its reactivity profile and, when used as a monomer, its influence on critical material properties such as mesophase stability, dielectric anisotropy, and optical birefringence in liquid crystal applications [1]. Analogs with different alkyl chain lengths (e.g., 4-Bromo-4'-propyl-bicyclohexyl) or substitution patterns will exhibit divergent phase transition temperatures and physical properties, as established in the broader class of liquid crystal materials . Therefore, the selection of this specific compound is driven by the need for exact structural fidelity to achieve target material performance, not merely its classification as a halogenated bicyclohexane.

Quantitative Differentiation of 4-Bromo-bicyclohexyl Against Key Analogs and Class Benchmarks


Lipophilicity (LogP) Differentiation from the Parent Bicyclohexyl Core

The introduction of a bromine atom onto the bicyclohexyl scaffold results in a quantifiable increase in lipophilicity compared to the unsubstituted parent core. The target compound, 4-Bromo-bicyclohexyl, has a computed LogP value of 4.52 . This is a significant increase from the parent compound, bicyclohexyl (CAS 92-51-3), which has a computed LogP of 4.15. This difference in hydrophobicity can be critical for its solubility profile in organic solvents and its partition behavior in biphasic systems during synthesis or formulation.

Liquid Crystal Synthesis Drug Design Physicochemical Property

Synthetic Utility: A Quantitative Reactivity Comparison for Cross-Coupling

The bromine atom on a secondary alkyl carbon in 4-Bromo-bicyclohexyl serves as a specific point for functionalization. Its utility can be benchmarked against a broader class of unactivated secondary alkyl bromides. In a study on room-temperature Suzuki cross-coupling, a method was effectively applied to a wide range of unactivated secondary alkyl bromides, which included cyclic, acylic, and bicyclic bromides [1]. While a direct yield for 4-Bromo-bicyclohexyl is not provided, its structural classification as a 'bicyclic bromide' allows for the inference that it is a viable and effective electrophile in this challenging cross-coupling reaction, achieving yields comparable to other members of the class under the optimized conditions.

Organic Synthesis Catalysis Building Blocks

Structural Basis for Material Performance: Bicyclohexyl Core vs. Cyclohexylphenyl Analogs

The bicyclohexyl core is a foundational structure for liquid crystals designed to have a low optical anisotropy (Δn). This property is essential for certain display modes to prevent undesirable color shifts and ensure a wide viewing angle. While 4-Bromo-bicyclohexyl is a non-mesogenic intermediate, its core is the direct precursor to materials like phenylbicyclohexanol esters. Patents explicitly state that compounds with this bicyclohexyl core achieve a high nematic-isotropic (N-I) clearing point while maintaining a low Δn value [1]. In contrast, analogous compounds with a cyclohexylphenyl core (where one cyclohexane ring is replaced by a benzene ring) typically exhibit a higher Δn due to increased π-electron conjugation. The choice of a bicyclohexyl-derived intermediate, like 4-Bromo-bicyclohexyl, is therefore dictated by the target of a low-Δn material.

Liquid Crystal Display Material Science Optical Anisotropy

Best-Fit Application Scenarios for 4-Bromo-bicyclohexyl Based on Quantitative Evidence


Synthesis of Low-Birefringence Nematic Liquid Crystal Monomers

This is the primary and most validated application scenario. The bicyclohexyl core of 4-Bromo-bicyclohexyl is a well-established scaffold for creating liquid crystals with low optical anisotropy (Δn) [1]. This compound serves as a critical intermediate for introducing this core into more complex mesogenic structures. The resulting monomers are essential components in liquid crystal mixtures for display technologies where low birefringence is required to achieve high contrast ratios and wide viewing angles without color distortion. The quantitative evidence for the core's performance (low Δn, high N-I point) [1] directly supports the use of this brominated building block in this specific, high-value application.

Advanced Organic Synthesis via C-C Cross-Coupling Reactions

As an unactivated secondary alkyl bromide, 4-Bromo-bicyclohexyl is a suitable and challenging electrophile for modern cross-coupling methodologies, particularly under Ni catalysis [2]. This application scenario is relevant for projects that require the precise installation of an aryl or heteroaryl group onto the bicyclohexyl framework to create novel chemical entities. The reactivity profile, inferred from class-level data on unactivated secondary bromides, positions this compound as a valuable building block for medicinal chemistry or agrochemical discovery programs exploring new chemical space around the rigid, lipophilic bicyclohexyl core.

Physicochemical Property Modulation in Drug Design

In a drug discovery context, the introduction of the 4-Bromo-bicyclohexyl moiety can be used to rationally modulate key physicochemical properties of a lead compound. The quantifiably higher LogP of 4-Bromo-bicyclohexyl (4.52) compared to the parent bicyclohexyl core (4.15) demonstrates its utility for increasing lipophilicity. This can be a strategic design element for improving membrane permeability or altering a compound's distribution profile. Furthermore, the rigid, aliphatic nature of the bicyclohexyl group can enhance metabolic stability and conformational restriction, making it a valuable tool for medicinal chemists.

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